![molecular formula C9H18ClNO2 B6610167 rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis CAS No. 174681-82-4](/img/structure/B6610167.png)
rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis
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Overview
Description
Rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis (also known as rac-MeEPCH) is an organic compound used as a chiral ligand in asymmetric synthesis. It is a piperidine derivative with a molecular formula of C9H18ClNO2. Rac-MeEPCH has been used in a variety of laboratory experiments, with applications ranging from pharmaceuticals to materials science.
Scientific Research Applications
Rac-MeEPCH has a variety of applications in scientific research due to its chiral properties. It has been used as a chiral ligand in asymmetric synthesis, a catalyst in the synthesis of organic compounds, and a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, as a ligand in the production of nanomaterials, and in the synthesis of metal-organic frameworks.
Mechanism of Action
Rac-MeEPCH acts as a chiral ligand in asymmetric synthesis, allowing for the formation of optically active products. It binds to a metal, such as palladium or rhodium, and acts as a catalyst in the reaction. The metal-ligand complex then acts as a template for the reaction, allowing for the formation of the desired product.
Biochemical and Physiological Effects
Rac-MeEPCH is not known to have any direct biochemical or physiological effects. It is not toxic and has no known side effects.
Advantages and Limitations for Lab Experiments
Rac-MeEPCH has several advantages for lab experiments. It is a simple and cost-effective method for the synthesis of optically active compounds. It is also non-toxic and has no known side effects. However, it is not as efficient as other chiral ligands and is not suitable for large-scale production.
Future Directions
Future research on rac-MeEPCH could focus on improving its efficiency as a chiral ligand, as well as exploring its potential applications in other areas of scientific research. It could also be used to synthesize more complex molecules, such as polymers or nanomaterials. Additionally, further research could be conducted on its potential toxicity and safety in lab experiments.
Synthesis Methods
Rac-MeEPCH is synthesized from 2-methyl-3-ethylpiperidine, which is reacted with ethyl chloroformate in the presence of a base. The reaction is then quenched with hydrochloric acid to form the rac-MeEPCH. This method is simple and cost-effective, and the product can be purified by recrystallization.
properties
IUPAC Name |
methyl (2S,3R)-3-ethylpiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-7-5-4-6-10-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQXFUTFDLVER-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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